ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate
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Overview
Description
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate typically involves the reaction of 2-methoxyquinoline with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
Step 1: 2-methoxyquinoline is reacted with ethyl 3-bromopropanoate in the presence of potassium carbonate.
Step 2: The reaction mixture is heated in DMF to promote the formation of this compound.
Step 3: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
2-Methylquinoline: A simple quinoline derivative with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives.
Biological Activity
Ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
The synthesis of this compound generally involves the reaction of 2-methoxyquinoline with ethyl 3-bromopropanoate using potassium carbonate as a base in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction can be summarized as follows:
- Reactants : 2-methoxyquinoline + ethyl 3-bromopropanoate
- Catalyst : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Conditions : Heat to promote the reaction
The product is then purified through recrystallization or column chromatography.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various quinoline derivatives, including this compound. Quinoline compounds have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by these bacteria .
Anticancer Activity
The compound is also being investigated for its anticancer properties, particularly its ability to inhibit specific protein kinases involved in tumor growth and proliferation. Quinoline derivatives have been noted for their ability to modulate receptor kinases such as PDGF (Platelet-Derived Growth Factor) receptors, which are implicated in various cancers . this compound may exhibit similar inhibitory effects, although further studies are required to confirm its efficacy and mechanism.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the quinoline ring system interacts with various molecular targets within the body, potentially affecting enzyme activity and signaling pathways associated with disease processes. This interaction may lead to modulation of biological functions such as cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:
Compound Name | Biological Activity | Notes |
---|---|---|
Chloroquine | Antimalarial | Well-established drug with significant clinical use |
Quinoline N-Oxide | Antimicrobial | Exhibits distinct chemical properties compared to others |
Ethyl 3-(4-fluorophenyl)-propanoate | Anticancer | Similar structural features but different biological effects |
Case Studies and Research Findings
Several studies have focused on the biological activities of quinoline derivatives:
- Antimicrobial Study : A study evaluated various quinoline derivatives for their antimicrobial properties against clinical isolates of E. coli and S. aureus. The findings indicated that certain derivatives showed comparable activity to standard antibiotics like ampicillin .
- Anticancer Research : Research into quinoline-based compounds has revealed their potential in inhibiting PDGF receptor kinases, which are overexpressed in several cancers including lung and breast cancer. This suggests that this compound might be effective against similar malignancies .
Properties
IUPAC Name |
ethyl 4-[(2-methoxyquinolin-8-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(20)10-8-13(19)17-12-6-4-5-11-7-9-14(21-2)18-16(11)12/h4-7,9H,3,8,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKRSROQTMBQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC2=C1N=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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